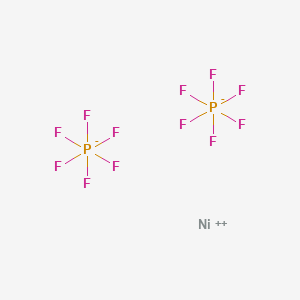
Nickelhexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickelhexafluorophosphate is a chemical compound with the molecular formula F6NiP+. It is known for its unique properties and applications in various fields of science and industry. The compound is often used in research and development due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickelhexafluorophosphate can be synthesized through the reduction of nickel compounds in the presence of phosphate. This process typically requires high temperatures. Alternatively, reduction with phosphite, hypophosphite, or phosphine can be carried out at lower temperatures, leading to smaller and more active particles .
Industrial Production Methods: In industrial settings, the preparation of hexafluorophosphate involves adding inorganic solvents to a reaction device at low temperatures, followed by the addition of sodium phosphate in batches. The reaction mixture is then heated to distill out the solvents and water, resulting in the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: Nickelhexafluorophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Can be achieved using reducing agents like phosphite or hypophosphite.
Substitution: Often involves halogen exchange reactions with fluorine-containing compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel oxides, while reduction can produce nickel phosphides .
Scientific Research Applications
Nickelhexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and hydrodesulfurization.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a component in energy storage devices .
Mechanism of Action
The mechanism by which nickelhexafluorophosphate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a catalyst, facilitating various chemical reactions by lowering the activation energy. It also interacts with specific enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Nickelhexafluorophosphate can be compared with other similar compounds, such as:
Nickel Phosphide: Known for its catalytic properties in hydrogenation reactions.
Nickel Oxide: Used in battery electrodes and as a catalyst in oxidation reactions.
Nickel Chloride: Commonly used in electroplating and as a precursor for other nickel compounds.
Uniqueness: this compound stands out due to its unique combination of stability and reactivity, making it suitable for a wide range of applications in research and industry .
Properties
CAS No. |
23730-94-1 |
|---|---|
Molecular Formula |
F12NiP2 |
Molecular Weight |
348.622 g/mol |
IUPAC Name |
nickel(2+);dihexafluorophosphate |
InChI |
InChI=1S/2F6P.Ni/c2*1-7(2,3,4,5)6;/q2*-1;+2 |
InChI Key |
OVKZNHFBWYHZTH-UHFFFAOYSA-N |
Canonical SMILES |
F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















